molecular formula C18H21NO2S B4721000 N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide

N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide

Cat. No. B4721000
M. Wt: 315.4 g/mol
InChI Key: FZZZKJPIQKRMSI-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide, also known as ML297, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2010 by scientists at the University of North Carolina at Chapel Hill and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide acts as a selective and potent modulator of the TRPM8 ion channel by binding to a specific site on the channel protein. This binding results in the opening of the channel and the influx of calcium ions into the cell, which can trigger a variety of downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of pain sensation, inflammation, and cancer cell proliferation. In animal models, N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide has been shown to reduce pain sensitivity and inflammation, suggesting that it may be useful in the treatment of chronic pain conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide is its selectivity for the TRPM8 ion channel, which allows for precise modulation of this channel without affecting other ion channels. Additionally, N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
However, there are also limitations to the use of N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide in lab experiments. One of the main limitations is the lack of understanding of the long-term effects of TRPM8 modulation, which could potentially lead to unintended consequences. Additionally, N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide may not be effective in all types of pain or inflammation, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are many potential future directions for research on N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide. One promising area of research is the development of more potent and selective TRPM8 modulators, which could be used to target specific physiological processes. Additionally, further research is needed to determine the safety and efficacy of N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide in humans, as well as its potential use in combination with other therapies.
Conclusion
In conclusion, N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide is a promising small molecule that has been extensively studied for its potential therapeutic applications. Its selectivity for the TRPM8 ion channel and its ability to modulate pain sensation, inflammation, and cancer cell proliferation make it a promising candidate for further development. However, further research is needed to fully understand its potential benefits and limitations.

Scientific Research Applications

N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves its use as a modulator of the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is involved in the sensation of cold temperatures and is also implicated in a variety of physiological processes, including pain sensation, inflammation, and cancer.

properties

IUPAC Name

N-[3-(3-methoxyphenyl)propyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-15-9-5-7-14(13-15)8-6-12-19-18(20)16-10-3-4-11-17(16)22-2/h3-5,7,9-11,13H,6,8,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZZKJPIQKRMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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